molecular formula C16H17NO2 B8079832 3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl

3'-Isopropyl-2-methyl-3-nitro-1,1'-biphenyl

Cat. No.: B8079832
M. Wt: 255.31 g/mol
InChI Key: KOZORCPLOVLDEY-UHFFFAOYSA-N
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Description

3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl is an organic compound belonging to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This particular compound is characterized by the presence of an isopropyl group at the 3’ position, a methyl group at the 2 position, and a nitro group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods: Industrial production of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl typically involves large-scale application of the Suzuki–Miyaura coupling due to its efficiency and high yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3’-Isopropyl-2-methyl-3-nitro-1,1’-biphenyl involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Properties

IUPAC Name

2-methyl-1-nitro-3-(3-propan-2-ylphenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)13-6-4-7-14(10-13)15-8-5-9-16(12(15)3)17(18)19/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZORCPLOVLDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC(=CC=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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